molecular formula C15H18N4O3 B11984254 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Cat. No.: B11984254
M. Wt: 302.33 g/mol
InChI Key: CIUALYPEVLMAJT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a complex organic compound with the molecular formula C15H18N4O3. This compound is known for its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in anhydrous ethanol under reflux conditions with a catalytic amount of concentrated hydrochloric acid. The product is obtained in high yield after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C15H18N4O3/c1-9(11-4-6-12(22-3)7-5-11)16-18-14(20)8-13-10(2)17-19-15(13)21/h4-7,13H,8H2,1-3H3,(H,18,20)(H,19,21)/b16-9+

InChI Key

CIUALYPEVLMAJT-CXUHLZMHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.